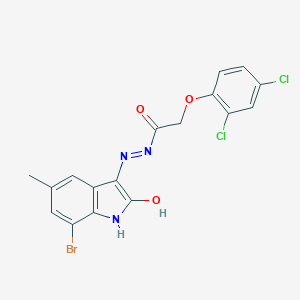
N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide: is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with nitro, methyl, and carboxamide groups, along with a dichlorophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.
Substitution with Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where the pyrazole ring is reacted with 2,4-dichlorobenzoyl chloride in the presence of a base such as pyridine.
Carboxamide Formation: The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for nitration and substitution reactions to improve efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Functionalized Pyrazoles: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with potential catalytic applications.
Materials Science: It can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives may exhibit antimicrobial activity against various pathogens.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs due to its structural similarity to known anti-inflammatory compounds.
Industry:
Pesticides: The compound can be explored as a precursor for the synthesis of novel pesticides.
Dyes and Pigments: Its derivatives can be used in the formulation of dyes and pigments for industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The dichlorophenyl moiety enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparación Con Compuestos Similares
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- N-(2,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- N-(2,4-dichlorophenyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Uniqueness: N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide is unique due to the specific positioning of the nitro and carboxamide groups on the pyrazole ring, which may confer distinct chemical reactivity and biological activity compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H8Cl2N4O3 |
|---|---|
Peso molecular |
315.11g/mol |
Nombre IUPAC |
N-(2,4-dichlorophenyl)-2-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C11H8Cl2N4O3/c1-16-10(9(5-14-16)17(19)20)11(18)15-8-3-2-6(12)4-7(8)13/h2-5H,1H3,(H,15,18) |
Clave InChI |
UNJGUDQGJDRNOO-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-{3-Nitrophenyl}-2-propenylidene)amino]-2-(6-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416661.png)
![4-({[2-(3-Iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl)-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B416662.png)
![2-Methoxy-4-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2,4-dichlorobenzoate](/img/structure/B416663.png)
![4-amino-N'-[(5-{2-chloro-5-nitrophenyl}-2-furyl)methylene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B416667.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B416669.png)
![4-{[(2-Phenyl-1,3-benzoxazol-5-yl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B416671.png)
![N-[3-(4-bromophenyl)-2-propenylidene]-N-[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B416673.png)



![4-({[2-(4-Methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl)phenyl 2-chlorobenzoate](/img/structure/B416679.png)
![4-[(3-Ethoxy-2-hydroxybenzylidene)amino]-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B416681.png)


